H-Leu-val-OH

Overview

Description

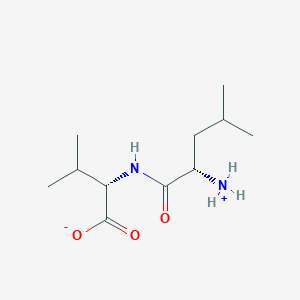

H-Leu-val-OH is a dipeptide formed from L-valine and L-leucine residues .

Synthesis Analysis

The synthesis of H-Leu-val-OH is typically achieved through chemical or biological methods. Chemical synthesis involves peptide synthesis reactions, where amino acids are connected into the target peptide through acylation, racemization, and condensation chemical reactions . Biological synthesis utilizes specific enzyme systems or genetic engineering techniques to synthesize the target peptide within a biological organism .Chemical Reactions Analysis

While specific chemical reactions involving H-Leu-val-OH were not found in the search results, it’s worth noting that peptides like H-Leu-val-OH can participate in various biochemical reactions, especially in the context of protein synthesis and modification .Physical And Chemical Properties Analysis

H-Leu-val-OH is a white solid with a faint specific amino acid odor. It has good solubility at room temperature, dissolving in water and some organic solvents . Its molecular weight is 230.3 .Scientific Research Applications

Residue-Selective Labeling in Proteins

The compound is used in residue-selective labeling with isotope-labeled Ile, Leu, and Val using a new auxotrophic E. coli strain . This method is highly efficient and allows for the preparation of proteins with any combinations of isotope-labeled or unlabeled Leu and Val residues .

Protein Structure and Dynamics Study

“H-LEU-VAL-OH” is used in NMR spectroscopy, a fundamental tool for studying structures and dynamics of proteins and protein complexes in solution . The molecular weights amenable for conventional NMR methodologies are still limited to relatively small protein targets, as compared to other methods such as X-ray crystallography .

Methyl Labeling for Larger Proteins

Among the methyl-containing amino acids, Ile-, Leu-, and Val-residues, i.e. ILV-residues, are especially useful to obtain structural and dynamic information for larger proteins . This is due to the fact that it is now possible to observe 13 C-labeled methyl signals for protein particles as large as 1 MDa .

Efficient and Cost-Effective Strategy for Residue-Specific Labeling

The compound is used in an efficient and cost-effective strategy that achieves residue- and/or stereospecific [1 H, 13 C]-methyl labeling of Leu and Val . This is based on new auxotroph E. coli strains and available Val/Leu precursors .

Chemical Properties and Storage

“H-LEU-VAL-OH” has a molecular weight of 230.31 and a linear formula of C11H22N2O3 . It is stored at room temperature and protected from light .

Safety Information

The compound has a safety signal word of “Warning” with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501 .

Safety and Hazards

H-Leu-val-OH is generally safe when used and stored correctly, but some basic laboratory safety regulations should still be followed. It should be kept away from fire and oxidizing agents, stored in a dry, low-temperature, well-ventilated place. Avoid inhalation, ingestion, or contact with skin and eyes, and wear appropriate protective gloves and goggles when using it .

Future Directions

Mechanism of Action

Target of Action

H-Leu-Val-OH, also known as Leu-Val, is a dipeptide composed of the amino acids leucine (Leu) and valine (Val). It is primarily used in the synthesis of proteins and peptides

Mode of Action

As a dipeptide, H-Leu-Val-OH is involved in protein synthesis. It can be incorporated into larger peptide chains during translation, a process mediated by ribosomes in cells

Biochemical Pathways

H-Leu-Val-OH is involved in protein synthesis, a fundamental biochemical pathway in all living organisms. This process involves the translation of genetic information encoded in mRNA into a sequence of amino acids to form a protein

Pharmacokinetics

As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body where it can be incorporated into proteins .

Result of Action

The primary result of H-Leu-Val-OH’s action is its incorporation into proteins during protein synthesis. This can have various effects at the molecular and cellular levels, depending on the specific proteins that it is incorporated into .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSUKZSLOATHMH-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929169 | |

| Record name | L-Leucyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Leucyl-L-Valine | |

CAS RN |

13588-95-9 | |

| Record name | L-Leucyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of H-Leu-Val-OH?

A1: H-Leu-Val-OH has a molecular formula of C11H22N2O3 and a molecular weight of 230.31 g/mol.

Q2: Is there any spectroscopic data available for characterizing H-Leu-Val-OH?

A2: While the provided papers do not contain specific spectroscopic data for H-Leu-Val-OH, they frequently utilize techniques like Nuclear Magnetic Resonance (NMR) [, , , , ], circular dichroism (CD) [, , ], and mass spectrometry (MS) [] to characterize peptides containing this dipeptide. These techniques can provide valuable information about the structure, conformation, and interactions of peptides containing Leu-Val.

Q3: What are the known biological activities of peptides containing Leu-Val?

A3: Research suggests that peptides containing Leu-Val can exhibit various biological activities, including:

- Angiotensin I-converting enzyme (ACE) inhibition: Certain peptides derived from sesame protein hydrolysates, such as Leu-Val-Tyr, demonstrate ACE inhibitory activity and antihypertensive effects in spontaneously hypertensive rats (SHRs) [].

- Immunomodulation: The dipeptide Ile-Leu, an isomer of Leu-Val, was found to stimulate immune response in rats following acute exercise [].

- Influence on satiety signals: Leu-Val and its isomers were found to reduce glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) levels in rats, suggesting a potential role in regulating satiety [].

- Anti-cancer potential: Although not specifically shown for Leu-Val, a synthetic peptide containing Leu-Val-Lys-Gly-Phe-Tyr sequence exhibited binding affinity to non-opioid beta-endorphin receptors on T lymphocytes []. This suggests potential immunomodulatory effects and possible applications in cancer immunotherapy.

Q4: What is the role of Leu-Val in peptides exhibiting these activities?

A4: The specific role of Leu-Val can vary depending on the peptide sequence and its overall structure.

- In ACE inhibitory peptides, the presence of hydrophobic amino acids like Leu and Val at specific positions is crucial for binding to the enzyme's active site [, ].

- In beta-hairpin structures, Leu-Val can contribute to the stability and folding of the peptide [, , , ].

Q5: How do structural modifications to peptides containing Leu-Val impact their activity?

A5: The provided research highlights the significance of specific amino acid positions and side chains in determining peptide activity.

- Replacing Leu with Val or vice versa in certain viral envelope proteins drastically affects their pH-dependent membrane fusion activity, demonstrating the critical role of even subtle side-chain changes [].

- Substituting Leu residues with 3-amino-2-hydroxy-5-methylhexanoic acid in renin-inhibiting peptides altered their inhibitory activity and kinetic behavior, highlighting the importance of the Leu side chain for binding to the enzyme [].

Q6: What is known about the stability of H-Leu-Val-OH and its formulation?

A6: While specific stability data for H-Leu-Val-OH is not provided, the research emphasizes the importance of formulation for peptide stability and delivery [, ]. Techniques like lyophilization, the use of cryoprotectants and lyoprotectants, and encapsulation in nanoparticles are commonly employed to enhance peptide stability, solubility, and bioavailability [, ].

Q7: Have computational methods been used to study H-Leu-Val-OH and related peptides?

A7: Yes, computational chemistry plays a significant role in peptide research. Molecular modeling techniques, such as molecular dynamics simulations, were employed to analyze the conformation of azapeptides containing Leu-Val and their interactions with cysteine proteases []. These studies provide valuable insights into the binding modes and structure-activity relationships of these inhibitory peptides.

Q8: What are the potential future directions for research on Leu-Val containing peptides?

A8: Future research could explore:

- Optimizing peptide sequences: By systematically altering the amino acid sequence around Leu-Val, researchers can identify analogs with improved potency, selectivity, and stability for targeted applications [, ].

- Developing targeted delivery systems: Nanoparticle-based drug delivery systems can be tailored to deliver Leu-Val containing peptides to specific tissues or cells, enhancing their therapeutic efficacy and minimizing potential side effects [].

- Investigating synergistic effects: Combining Leu-Val containing peptides with other therapeutic agents could lead to synergistic effects and improved treatment outcomes for various diseases [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)

![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)

![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)